molecular formula C4H10 B13767448 Butane-1-d(9ci)

Butane-1-d(9ci)

Cat. No.: B13767448
M. Wt: 59.13 g/mol
InChI Key: IJDNQMDRQITEOD-MICDWDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butane-1-d(9ci) is a deuterium-labeled analog of n-butane, a saturated hydrocarbon with the formula C₄H₁₀ . This stable isotopically labeled compound is designed for research applications where tracing molecular pathways or enhancing analytical precision is critical. It serves as an invaluable tool in mass spectrometry and NMR spectroscopy, acting as an internal standard for the quantification of butane and related hydrocarbons in complex mixtures . In metabolic and pharmacokinetic studies, Butane-1-d(9ci) allows researchers to track the biological fate of the compound and its derivatives with high specificity, minimizing interference from endogenous substances. Furthermore, it is used in mechanistic studies in catalysis and materials science to investigate reaction pathways and surface interactions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C4H10

Molecular Weight

59.13 g/mol

IUPAC Name

1-deuteriobutane

InChI

InChI=1S/C4H10/c1-3-4-2/h3-4H2,1-2H3/i1D

InChI Key

IJDNQMDRQITEOD-MICDWDOJSA-N

Isomeric SMILES

[2H]CCCC

Canonical SMILES

CCCC

Origin of Product

United States

Preparation Methods

Catalytic Deuterium Exchange

The primary and most direct method to prepare Butane-1-d(9ci) involves the catalytic exchange of hydrogen atoms in butane with deuterium gas (D₂). This process typically uses a palladium on carbon (Pd/C) catalyst under controlled temperature and pressure to selectively replace the hydrogen at the first carbon position with deuterium.

  • Reaction Conditions:

    • Catalyst: Palladium on carbon (Pd/C)
    • Gas: Deuterium (D₂)
    • Temperature: Moderate, controlled to prevent over-exchange
    • Pressure: Elevated to enhance exchange efficiency
  • Advantages:

    • High selectivity for the first carbon position
    • Scalable for industrial production
    • Produces high purity deuterated butane
  • Industrial Scale:
    Industrial production employs high-pressure reactors and continuous flow systems to optimize yield and purity. Post-reaction purification includes distillation to separate unreacted butane and other impurities.

Synthesis via Deuterated Precursors

An alternative synthetic route involves building Butane-1-d(9ci) from smaller deuterated molecules, such as deuterated ethylene or ethane derivatives.

  • Hydrogenation of Deuterated Precursors:
    Starting from deuterated ethylene (C₂H₃D) or ethane (C₂H₆D), hydrogenation or coupling reactions can be employed to construct the butane skeleton with deuterium incorporated at the desired position.

  • Wurtz Reaction (Coupling Reaction):
    The Wurtz reaction couples two alkyl halides in the presence of metallic sodium in dry ether to form longer alkanes. Using deuterated bromoethane (C₂H₄DBr) as the alkyl halide precursor allows for the formation of Butane-1-d(9ci).

    General Reaction:
    $$
    2 \text{R-X} + 2 \text{Na} \xrightarrow{\text{dry ether}} \text{R-R} + 2 \text{NaX}
    $$

    For Butane-1-d(9ci), R-X would be deuterated bromoethane. This reaction proceeds under anhydrous conditions to prevent side reactions.

  • Preparation of Deuterated Bromoethane:
    Deuterated bromoethane can be synthesized by bromination of deuterated ethane or from ethanol via halogenation with phosphorus halides, followed by isotopic exchange.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Notes
Catalytic Deuterium Exchange Butane (C₄H₁₀) Deuterium gas (D₂), Pd/C Controlled temp & pressure Selective H→D exchange at C-1
Hydrogenation of Precursors Deuterated ethylene/ethane Hydrogenation catalysts High pressure, anhydrous Builds butane skeleton with D at C-1
Wurtz Reaction Deuterated bromoethane (C₂H₄DBr) Metallic sodium (Na), dry ether Anhydrous, room temperature Coupling to form C₄ alkane with D

Analytical and Research Insights on Preparation

  • Selectivity and Isotopic Purity:
    The catalytic exchange method provides high isotopic selectivity for the first carbon position, critical for mechanistic studies. The reaction kinetics are influenced by the stronger C–D bond compared to C–H, requiring optimized conditions to prevent over-exchange or scrambling.

  • Industrial Feasibility:
    Continuous flow reactors and high-pressure systems improve the efficiency and scalability of the catalytic exchange method, ensuring consistent product quality.

  • Alternative Synthetic Routes: Wurtz coupling offers a route to incorporate deuterium via deuterated alkyl halides but requires careful control to avoid side products and ensure isotopic integrity.

Chemical Reactions Analysis

Types of Reactions

Butane-1-d(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2), UV light or heat.

Major Products Formed

    Oxidation: Butanone, butanoic acid.

    Reduction: Butane.

    Substitution: 1-chlorobutane, 1-bromobutane.

Mechanism of Action

The mechanism of action of Butane-1-d(9ci) involves the replacement of a hydrogen atom with deuterium, which affects the compound’s physical and chemical properties. Deuterium has a higher mass than hydrogen, leading to differences in bond strength and reaction kinetics. These differences are exploited in studies to gain insights into reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Fluorophore Size and Fluorescence Response

9CI’s anthracene-based fluorophore (surface area: ~100 Ų) was compared with compounds 3–6 , which feature smaller or modified aromatic systems ():

Compound Fluorophore Structure Fluorescent Signal (with DNA) Key Difference from 9CI
3 Benzene ring No signal Smaller stacking surface (<50 Ų) limits DNA interaction
4 Naphthalene ring No signal Intermediate surface (~70 Ų) insufficient for stable stacking
5 Anthracene (9CI) Strong signal Reference compound with optimal surface area (~100 Ų)
6 Substituted anthracene Moderate signal Substituents alter electron distribution, reducing binding kinetics

Key Finding : Fluorophores with large, planar aromatic systems (e.g., anthracene in 9CI) are essential for detectable fluorescence and DNA binding. Smaller or substituted systems (Compounds 3, 4, 6) exhibit diminished performance due to reduced stacking efficiency .

Binding Selectivity and Kinetics

9CI’s interaction with c-MYC Pu22 involves three stages:

Kinetic match : Rapid initial association.

Dynamic interaction : Conformational adjustments.

Final stacking : Stable π-π stacking with DNA .

Comparisons with Compound 6 (same molecular formula as 9CI but with substituent positional changes) revealed that even minor structural modifications disrupt binding kinetics. Compound 6 showed 30% lower binding affinity due to steric hindrance from substituents .

Analogous Compounds in Pesticide Chemistry

While 9CI (anthracene derivative) is distinct from pesticidal compounds, the term "9CI" also appears as an alternate name for agrochemicals ():

Chemical Name CAS Number Category Key Difference from 9CI (Anthracene)
Flurochloridone 61213-25-0 Herbicide Chlorinated triketone structure; no aromatic fluorophore
Methocrotophos N/A Insecticide Organophosphate backbone; unrelated to anthracene systems

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